molecular formula C17H20BrN5OS B2634818 5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-68-2

5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2634818
CAS RN: 851809-68-2
M. Wt: 422.35
InChI Key: ULTONSFAHRKFSZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring, a triazole ring, a bromophenyl group, and a methylpiperazine group. These groups are common in many pharmaceuticals and agrochemicals due to their ability to modulate the pharmacokinetic properties of a drug substance .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .

Scientific Research Applications

Synthesis and Potential Inhibitors

  • The compound 5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and its derivatives have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, showing promising results (Asghari et al., 2016).

Antimicrobial Activities

  • Various derivatives of this compound have been synthesized and screened for antimicrobial activities, exhibiting good or moderate activities against test microorganisms (Bektaş et al., 2007).
  • A study on the synthesis of similar compounds has shown antibacterial and antifungal activity against a variety of microorganisms, suggesting its potential in treating microbial infections (Taha, 2008).

Bioactivity Studies

  • Research has indicated that Mannich products derived from similar structures have a wide spectrum of antibacterial and antifungal activities (Lal, Sharma & Sharma, 2012).
  • Another study synthesized novel derivatives and evaluated their diuretic, antibacterial, and antifungal activities (Mohan, 2003).

Veterinary Medicine Applications

  • The compound has been studied for its effects on the morphological composition of the blood and certain biochemical indicators in animals, indicating its potential use in veterinary medicine (Ohloblina, Bushuieva & Parchenko, 2022).

Pharmaceutical Research

  • Synthesis of fused 1,2,4-triazoles with this compound has been explored for potential antibacterial activity, with some compounds showing effectiveness against human pathogenic bacteria (Badr & Barwa, 2011).

Further Chemical Studies

  • Several studies have focused on the synthesis and characterization of related compounds, highlighting their potential in various applications, such as antimicrobial and pharmaceutical activities (Goh, Fun, Nithinchandra & Kalluraya, 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For compounds with similar structures, hazard codes such as H302, H312, H314, H315, H319, H332, and H335 have been associated .

properties

IUPAC Name

5-[(4-bromophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-3-5-13(18)6-4-12)22-9-7-21(2)8-10-22/h3-6,14,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTONSFAHRKFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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